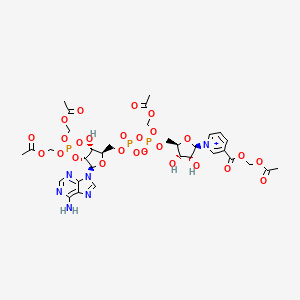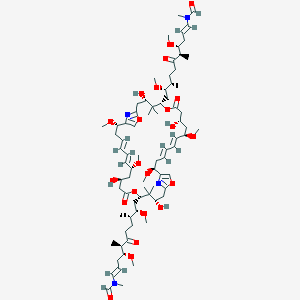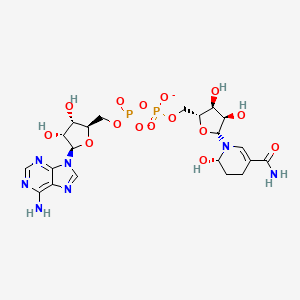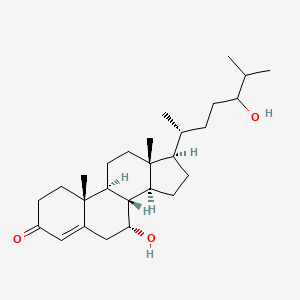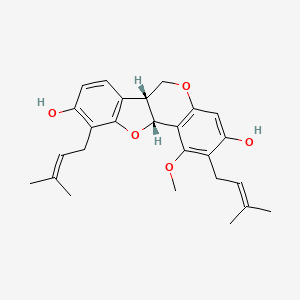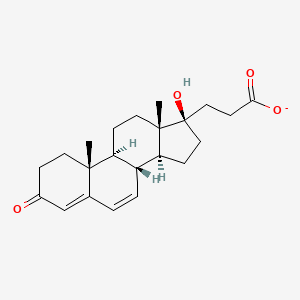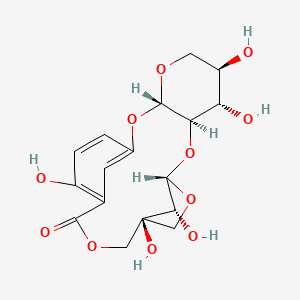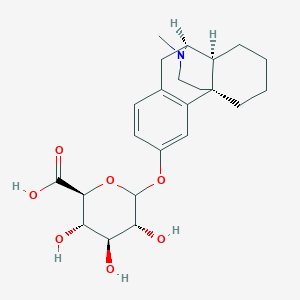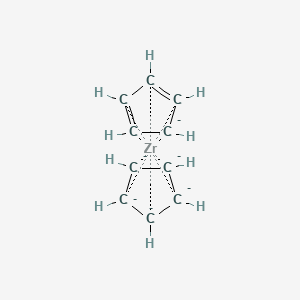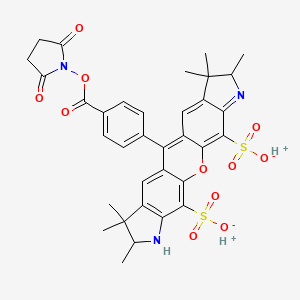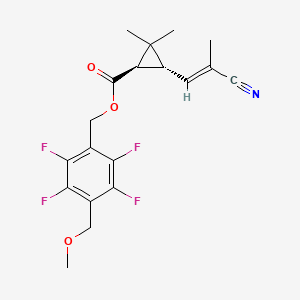
2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl (E)-(1R,3R)-3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl (E)-(1R,3R)-3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl (E)-(1R,3R)-3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate typically involves multiple steps:
Methoxymethylation: The methoxymethyl group can be introduced via a reaction with methoxymethyl chloride in the presence of a base like sodium hydride.
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Coupling: The final coupling of the fluorinated benzyl and cyclopropane carboxylate moieties can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique reactivity due to the presence of multiple fluorine atoms and the strained cyclopropane ring. It serves as a model compound for understanding the effects of fluorination on chemical reactivity.
Biology and Medicine
In biology and medicine, the compound’s potential as a pharmaceutical intermediate is explored. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound’s stability and reactivity are leveraged for the development of advanced materials, including polymers and coatings with enhanced properties.
作用机制
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl (E)-(1R,3R)-3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the cyclopropane ring can provide rigidity and specificity in binding.
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrafluorobenzyl derivatives: These compounds share the fluorinated benzyl moiety but lack the cyclopropane carboxylate group.
Cyclopropane carboxylate derivatives: These compounds contain the cyclopropane carboxylate group but do not have the fluorinated benzyl moiety.
Uniqueness
The uniqueness of 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl (E)-(1R,3R)-3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate lies in its combination of fluorinated benzyl and cyclopropane carboxylate groups, which impart distinct chemical and physical properties
属性
分子式 |
C19H19F4NO3 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3/b9-5+/t12-,13+/m1/s1 |
InChI 键 |
DPJITPZADZSLBP-PIPQINALSA-N |
手性 SMILES |
C/C(=C\[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N |
规范 SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |
同义词 |
2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl(Z)-(1R,3R)-3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate momfluorothrin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


